REACTION_CXSMILES
|
[Cl-].[Cl-].[Cl-].[Al+3].[CH2:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH2:7][CH2:6]1.Br[C:15]([CH3:20])([CH3:19])[C:16](Br)=[O:17]>C(Cl)Cl>[CH3:19][CH:15]1[CH2:20][C:11]2[C:10](=[CH:9][C:8]3[CH2:7][CH2:6][CH2:5][C:13]=3[CH:12]=2)[C:16]1=[O:17] |f:0.1.2.3|
|
Name
|
|
Quantity
|
50.71 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Name
|
|
Quantity
|
19.3 g
|
Type
|
reactant
|
Smiles
|
C1CCC2=CC=CC=C12
|
Name
|
|
Quantity
|
38.3 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)Br)(C)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
ice
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred at room temperature for 17 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
WASH
|
Details
|
The organic phase was washed once with 200 ml of 1 normal hydrochloric acid, twice with 200 ml each time of saturated sodium hydrogencarbonate solution and twice with 200 ml each time of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent under reduced pressure
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1C(C2=CC=3CCCC3C=C2C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |